![molecular formula C23H24N4O3 B2387000 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900296-88-0](/img/structure/B2387000.png)

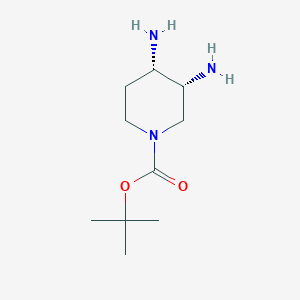

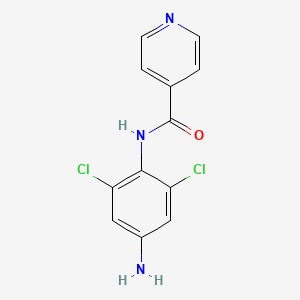

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the pyrimidine class of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves numerous methods . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines has been discussed in detail in various studies .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines vary depending on their specific structure and substituents . Detailed information about the specific physical and chemical properties of “1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is not available in the retrieved sources.科学的研究の応用

Chemical Synthesis and Drug Design

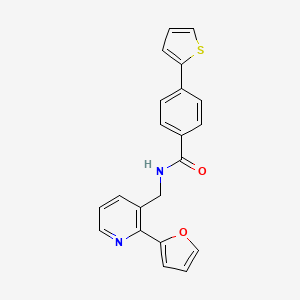

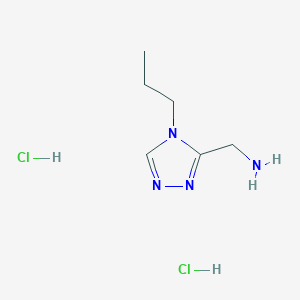

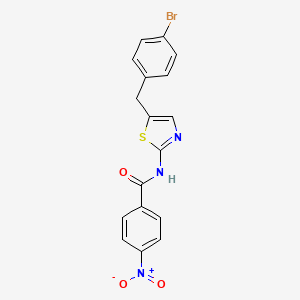

Synthetic Pathways : Research efforts have focused on synthesizing novel heterocyclic compounds, including pyrido[2,3-d]pyrimidines, due to their potential biological activities. For example, studies describe the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, highlighting synthetic strategies that could be applicable to related compounds (Bakhite et al., 2005). These methodologies may offer insights into the synthesis of the compound , emphasizing the importance of heterocyclic chemistry in drug discovery.

Drug Discovery Applications : Heterocyclic compounds similar to the specified chemical have been explored for their therapeutic potential. For instance, derivatives of pyrido[2,3-d]pyrimidines have been studied for their antifungal (Hanafy, 2011) and antiviral activities (Saxena et al., 1990). These activities suggest that the compound could be explored for similar biological effects, contributing to the discovery of new therapeutic agents.

Chemical Properties and Molecular Interactions

- Molecular Interactions : The study and design of molecules like "1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" involve understanding their potential interactions with biological targets. Research on benzimidazole derivatives, for example, focuses on optimizing molecular structures to improve pharmacokinetic profiles and biological activities (Tokuhara et al., 2018). Such studies underscore the importance of molecular design in enhancing drug efficacy and selectivity.

作用機序

Target of Action

The primary targets of this compound are enzymes known as CDK4 and CDK6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these enzymes, it disrupts the signals that stimulate the proliferation of malignant (cancer) cells . This disruption leads to a halt in the cell cycle, preventing the cells from dividing and proliferating .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein, a key event in the progression of the cell cycle . This results in cell cycle arrest at the G1 phase, preventing DNA replication in the S phase .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its therapeutic effect .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By halting the cell cycle, the compound prevents the replication of DNA and the division of cells, which can lead to the shrinkage of tumors and the reduction of cancer symptoms .

Safety and Hazards

The safety and hazards associated with pyrimidines depend on their specific structure and substituents . Detailed information about the specific safety and hazards of “1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is not available in the retrieved sources.

将来の方向性

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCGMWAYZVPSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)

![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)

![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)

![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)